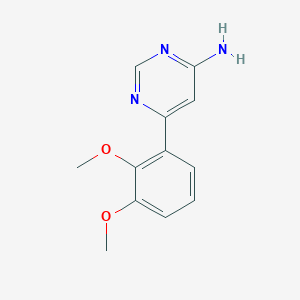

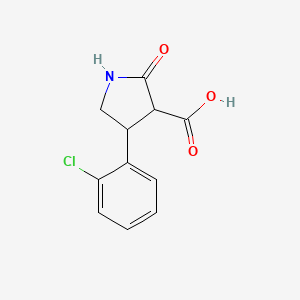

![molecular formula C10H16Cl2N4O B1471965 4-(5H,6H,7H-pirrolo[3,4-d]pirimidin-2-il)morfolina dihidrocloruro CAS No. 1864052-71-0](/img/structure/B1471965.png)

4-(5H,6H,7H-pirrolo[3,4-d]pirimidin-2-il)morfolina dihidrocloruro

Descripción general

Descripción

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N4O and its molecular weight is 279.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Este compuesto se ha utilizado en el diseño y síntesis de nuevas series de derivados de pirrolo[2,3-d]pirimidina, que han mostrado resultados prometedores en estudios anticancerígenos in vitro . Estos derivados se han probado contra varias líneas celulares de cáncer humano, incluidas MCF7, A549, HCT116, PC3, HePG2, PACA2 y BJ1 . Algunos de estos compuestos han mostrado efectos citotóxicos significativos, particularmente contra la línea celular MCF7 .

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular con estos compuestos, revelando afinidades de unión prometedoras contra la proteína antiapoptótica Bcl2 . Esto sugiere aplicaciones potenciales en el desarrollo de terapias dirigidas para cánceres donde Bcl2 está sobreexpresado .

Estudios de Expresión Genética

Se ha encontrado que estos compuestos influyen en la expresión de varios genes involucrados en la progresión del cáncer . Por ejemplo, P53, BAX, DR4 y DR5 se regularon positivamente, mientras que Bcl2, Il-8 y CDK4 se regularon negativamente en las células MCF7 tratadas .

Inducción de Apoptosis

Se ha encontrado que el compuesto induce la apoptosis en las células cancerosas . Este es un mecanismo crítico para la eliminación de las células cancerosas, y la capacidad de inducir la apoptosis es una característica deseable en los posibles fármacos anticancerígenos .

Arresto del Ciclo Celular

Se ha encontrado que el compuesto causa un arresto del ciclo celular en la fase G1/S en las células MCF7 . Esto puede detener la proliferación de las células cancerosas, proporcionando otro posible mecanismo de acción para las terapias anticancerígenas .

Desarrollo de Inhibidores de Quinasa Dirigidos

El compuesto se ha utilizado en el desarrollo de inhibidores de quinasa dirigidos (TKI) más potentes y efectivos . Estos TKI han mostrado una actividad significativa contra las enzimas EGFR, Her2, VEGFR2 y CDK2 , lo que sugiere aplicaciones potenciales en el tratamiento de cánceres donde estas quinasas están implicadas .

Inducción de Proteínas Proapoptóticas

Se ha encontrado que el compuesto aumenta la actividad de las proteínas proapoptóticas caspasa-3 y Bax . Esto sugiere aplicaciones potenciales en el desarrollo de terapias que promuevan la apoptosis en las células cancerosas .

Regulación Negativa de Proteínas Antiapoptóticas

Se ha encontrado que el compuesto disminuye la actividad de la proteína antiapoptótica Bcl2 . Esto podría potencialmente mejorar la eficacia de las terapias que tienen como objetivo inducir la apoptosis en las células cancerosas .

Mecanismo De Acción

Target of Action

The primary targets of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and proliferation .

Mode of Action

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions .

Biochemical Pathways

The compound’s inhibition of kinases affects several biochemical pathways. For instance, the inhibition of EGFR, Her2, and VEGFR2 disrupts the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of CDK2 affects the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The inhibition of kinases by 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride leads to several molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can lead to an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .

Análisis Bioquímico

Biochemical Properties

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .

Cellular Effects

The effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation state of key signaling proteins, thereby modulating their activity and the downstream effects on gene expression . This can lead to changes in cellular metabolism and other critical cellular processes.

Molecular Mechanism

At the molecular level, 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential damage to tissues . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.

Metabolic Pathways

4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell . By modulating these pathways, the compound can influence overall cellular homeostasis and function.

Transport and Distribution

The transport and distribution of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization to particular cellular compartments . This distribution is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Subcellular Localization

The subcellular localization of 4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and the specific biochemical pathways it affects.

Propiedades

IUPAC Name |

4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c1-3-15-4-2-14(1)10-12-6-8-5-11-7-9(8)13-10;;/h6,11H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEBVVUNKVNPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CNCC3=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

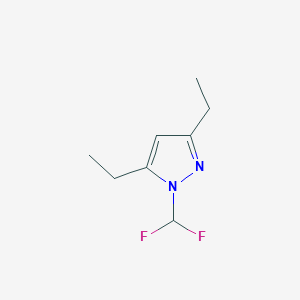

![2-cyclopropyl-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1471884.png)

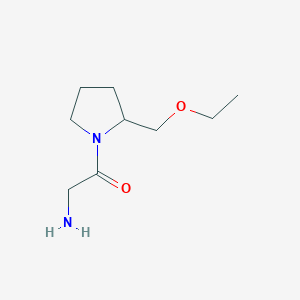

![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)

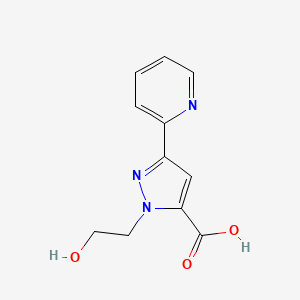

![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)

![1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1471896.png)

![2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1471899.png)

![2-[(Cyclopropylamino)methyl]-4-fluorophenol](/img/structure/B1471902.png)